REACTION_CXSMILES
|
[K+].[N+:2]([C:5]1[CH:6]=[C:7]([S:15]([O-:18])(=O)=[O:16])[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[Cl:11])([O-:4])=[O:3].P(Cl)(Cl)([Cl:21])=O>C(#N)C.C1S(=O)(=O)CCC1>[N+:2]([C:5]1[CH:6]=[C:7]([S:15]([Cl:21])(=[O:18])=[O:16])[CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[C:10]=1[Cl:11])([O-:4])=[O:3] |f:0.1|
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Name
|
|
Quantity
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760 g
|
Type
|
reactant
|
Smiles
|
[K+].[N+](=O)([O-])C=1C=C(C=C(C1Cl)[N+](=O)[O-])S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
614 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
|
C1CCCS1(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C1Cl)[N+](=O)[O-])S(=O)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |